molecular formula C8H4ClF2N B1455383 2-Chloro-2-(2,4-difluorophenyl)acetonitrile CAS No. 1250050-25-9

2-Chloro-2-(2,4-difluorophenyl)acetonitrile

Cat. No.: B1455383
CAS No.: 1250050-25-9
M. Wt: 187.57 g/mol
InChI Key: WJVFUIFMIMGJHH-UHFFFAOYSA-N
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Description

2-Chloro-2-(2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a chloro group and two fluorine atoms on the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2,4-difluorophenyl)acetonitrile typically involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a cyano group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in maintaining consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2,4-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-(2,4-difluorophenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(2,4-difluorophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and nitrile groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-chloro-2-(2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-7(4-12)6-2-1-5(10)3-8(6)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFUIFMIMGJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Reactant of Route 2
2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Reactant of Route 3
2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Reactant of Route 4
2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Reactant of Route 5
2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Reactant of Route 6
2-Chloro-2-(2,4-difluorophenyl)acetonitrile

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